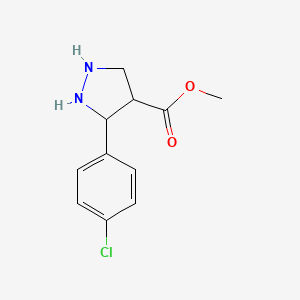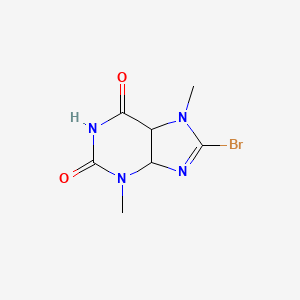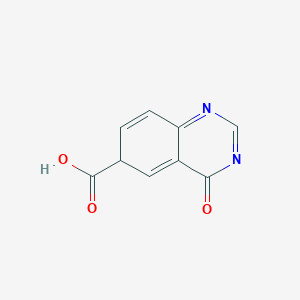![molecular formula C18H12N3Na3O11S3 B12360722 trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)
trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C18H12N3Na3O11S3, and it has a molecular weight of 611.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, allowing it to absorb and reflect specific wavelengths of light. The sulfonate groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .
類似化合物との比較
Similar Compounds
- Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]-2,7-naphthalenedisulfonate
- Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2,7-disulfonate
- Trisodium [5-acetamido-4-hydroxy-3-[(2-hydroxy-4-[(2-sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato (5-)]cuprate (3-)
- Reactive Violet 5
Uniqueness
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high stability, intense coloration, and excellent solubility in water. These properties make it particularly valuable in industrial dyeing processes and scientific research applications .
特性
分子式 |
C18H12N3Na3O11S3 |
|---|---|
分子量 |
611.5 g/mol |
IUPAC名 |
trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChIキー |
PZAILUSNQOUEQZ-UHFFFAOYSA-K |
正規SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)





![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)


![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)
